3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile
Brand Name: Vulcanchem
CAS No.: 1548389-21-4
VCID: VC3106550
InChI: InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
SMILES: COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br
Molecular Formula: C15H12BrNO2
Molecular Weight: 318.16 g/mol

3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile

CAS No.: 1548389-21-4

Cat. No.: VC3106550

Molecular Formula: C15H12BrNO2

Molecular Weight: 318.16 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile - 1548389-21-4

Specification

CAS No. 1548389-21-4
Molecular Formula C15H12BrNO2
Molecular Weight 318.16 g/mol
IUPAC Name 3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile
Standard InChI InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
Standard InChI Key NOXLERGJANYHIW-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br
Canonical SMILES COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br

Introduction

Chemical Identity and Structure

3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a substituted benzonitrile containing bromine, a methoxybenzyloxy group, and a nitrile functional group. The compound features a characteristic structure where a 4-methoxybenzyloxy group is attached to a 3-bromo-4-benzonitrile core.

Basic Identification Data

The compound can be identified through various systematic nomenclature systems and identifiers as shown in the table below:

ParameterInformation
IUPAC Name3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile
Molecular FormulaC₁₅H₁₂BrNO₂
Molecular Weight318.16 g/mol
CAS Registry Number2065250-29-3
PubChem CID82797934
MDL NumberMFCD30478176
Creation Date (PubChem)2014-10-20
Modification Date (PubChem)2025-02-22

The basic structure consists of a benzonitrile ring with a bromine substituent at position 3 and a 4-methoxybenzyloxy group at position 4 .

Structural Representation

The compound can be represented through various chemical notations:

Notation TypeRepresentation
SMILESCOC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br
InChIInChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3
InChIKeyNOXLERGJANYHIW-UHFFFAOYSA-N

The structure features a para-methoxybenzyl group connected via an ether linkage to position 4 of a 3-bromobenzonitrile unit .

Physical and Chemical Properties

The physical and chemical properties of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile are important for understanding its behavior in various conditions and applications.

Physical Properties

While specific experimental data for this compound is limited, predicted properties based on its structure include:

PropertyValue/Description
Physical StateSolid at room temperature
ColorTypically white to off-white crystalline solid
SolubilityLikely soluble in organic solvents such as dichloromethane, THF, and DMSO; poorly soluble in water
Melting PointNot experimentally confirmed
Boiling PointNot experimentally confirmed

Chemical Reactivity

The chemical reactivity of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is influenced by its three key functional groups:

  • The nitrile group (-CN) is susceptible to hydrolysis to form carboxylic acids or reduction to form amines

  • The bromine atom at position 3 serves as a potential site for metal-catalyzed cross-coupling reactions

  • The methoxybenzyloxy group can undergo cleavage under acidic conditions, serving as a protecting group for phenol

Applications and Research Significance

Based on its structure and the properties of related compounds, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile has several potential applications.

Pharmaceutical Intermediates

The compound may serve as a valuable intermediate in pharmaceutical synthesis, particularly for:

  • Development of PD-L1 dimerization inducers, as suggested by research into related biphenyl derivatives

  • Synthesis of bioactive compounds containing the 3-bromo-4-substituted benzonitrile scaffold

Building Block in Organic Synthesis

As a functionalized organic compound, 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile can serve as a versatile building block:

  • The bromine substituent provides a site for cross-coupling reactions (Suzuki, Stille, Negishi)

  • The nitrile group can be transformed into various functional groups (amides, amines, carboxylic acids)

  • The 4-methoxybenzyloxy group can be selectively removed to reveal a phenol functionality

Materials Science Applications

Similar compounds have been utilized in materials science for:

  • Development of organic electronic materials

  • Synthesis of monomers for specialized polymers

  • Creation of compounds with liquid crystalline properties

Related Compounds

Several structurally related compounds provide context for understanding 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile.

Structural Analogs

CompoundCAS NumberMolecular WeightRelationship
3-Bromo-4-methoxybenzonitrile117572-79-9212.04 g/molLacks the benzyloxy spacer, has direct methoxy group
3-Bromo-4-hydroxybenzonitrile2315-86-8198.01 g/molHas hydroxyl instead of methoxybenzyloxy group
3-Chloro-5-[(4-methoxybenzyl)oxy]benzonitrile1213790-87-4273.71 g/molHas chlorine instead of bromine, different substitution pattern
3-Bromo-2-(4-methoxy-benzyloxy)-benzonitrile2065250-29-3318.17 g/molIsomeric structure with different substitution pattern

These related compounds share certain structural features with 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile but differ in substitution patterns or functional groups .

Comparative Properties

The presence of different substituents affects the properties and reactivity of these compounds:

  • The hydroxyl group in 3-Bromo-4-hydroxybenzonitrile (melting point 155-159°C) makes it more polar and capable of hydrogen bonding compared to its methoxy or benzyloxy derivatives

  • The direct methoxy group in 3-Bromo-4-methoxybenzonitrile alters its electron distribution compared to the benzyloxy-containing analog

  • The different position of substituents in isomeric structures significantly impacts their three-dimensional shape and potential binding interactions

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